molecular formula C15H12I2O3 B1672024 Iodoalphionic acid CAS No. 577-91-3

Iodoalphionic acid

Cat. No. B1672024
CAS RN: 577-91-3
M. Wt: 494.06 g/mol
InChI Key: IKYIXZSIKOYSLD-UHFFFAOYSA-N
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Description

Iodoalphionic Acid, also known as Pheniodol, Coletrast, Priodax, Dikol, Iodobil, Jodobil, Biliognost, Tenicid, and Biliselectan, is an organic compound with the molecular formula C15H12I2O3 . It has a molecular weight of 494.07 .


Synthesis Analysis

Iodoalphionic Acid is prepared by iodinating b- (4-hydroxyphenyl)-a-phenylpropionic acid with iodine in an aqueous solution of alkali iodide in the presence of NH3 or with iodine in acetic anhydride as the iodinating agent .


Molecular Structure Analysis

The molecular structure of Iodoalphionic Acid is represented by the InChI string: InChI=1S/C15H12I2O3/c16-12-7-9 (8-13 (17)14 (12)18)6-11 (15 (19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2, (H,19,20) .


Physical And Chemical Properties Analysis

Iodoalphionic Acid appears as a faintly yellowish powder . It is insoluble in water but soluble in alcohol, ether, alkali carbonate, and alkali hydroxide solutions . It is slightly soluble in benzene and chloroform . It forms a water-soluble disodium salt .

Scientific Research Applications

Environmental Impact and Detection

Iodoacid compounds, including iodoalphionic acid, have been identified as byproducts of water disinfection processes. These compounds emerge particularly in drinking water treated with chloramines, originating from source water with high bromide/iodide concentrations. Research has shown that iodoacetic acid, a compound similar to iodoalphionic acid, and other iodoacids present significant cytotoxicity and genotoxicity in bacterial and mammalian cells, suggesting that these compounds could pose considerable environmental and health risks when present in drinking water (Plewa et al., 2004).

Medical Imaging Applications

Iopamidol, a compound related to iodoalphionic acid, has found extensive use as a contrast agent in medical imaging, particularly in X-ray and CT scans. Recent studies have explored the potential of iopamidol in MRI applications, where its chemical properties can be leveraged for pH mapping of kidneys, showcasing the versatility of iodinated compounds in diagnostic imaging (Longo et al., 2011).

Biomedical Research

The cytotoxicity and genotoxicity of iodinated disinfection by-products, including iodoacids, have been extensively studied for their impact on mammalian cells. These studies are crucial for understanding the potential health risks associated with exposure to iodinated compounds in drinking water. Research has highlighted the need for further investigation into the occurrence and effects of these compounds to assess their environmental and health implications adequately (Richardson et al., 2008).

Synthesis and Chemical Applications

Iodinated compounds, including those derived from iodoalphionic acid, are pivotal in organic synthesis. The chemistry of polyvalent iodine compounds, for instance, has seen significant interest due to their oxidizing properties and environmental friendliness. These compounds are utilized in various synthetic applications, including oxidative transformations and catalysis, underscoring the importance of iodine in advancing synthetic methodologies (Zhdankin & Stang, 2008).

properties

IUPAC Name

3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYIXZSIKOYSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046131
Record name Iodoalphionic acid
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Molecular Weight

494.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Iodoalphionic acid

CAS RN

577-91-3
Record name Iodoalphionic acid
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Record name Iodoalphionic acid [NF]
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Record name Iodoalphionic acid
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Record name Iodoalphionic acid
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Record name Iodoalphionic acid
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Record name 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropionic acid
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Record name IODOALPHIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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